molecular formula C17H11NO3 B2861732 (2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one CAS No. 1346150-92-2

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one

Cat. No. B2861732
CAS RN: 1346150-92-2
M. Wt: 277.279
InChI Key: DJDXGMDUEUZCMA-APSNUPSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one is a chemical compound with potential applications in the field of medicinal chemistry. This compound is also known as 3-(1H-indol-3-yl)-2-(6-hydroxybenzofuran-3-yl)acrylonitrile, and it belongs to the class of benzofuran compounds.

Scientific Research Applications

Antioxidant Properties

This compound has been studied for its antioxidant properties . Antioxidants are crucial in combating oxidative stress, which can lead to cellular damage and is associated with various diseases. The structure of this compound, particularly the presence of the indole moiety, suggests it could scavenge free radicals effectively, thereby protecting cells from damage .

Antimicrobial Activity

Compounds with an indole core are known to exhibit antimicrobial activity . This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern. The lipophilic nature of the compound could potentially enhance its interaction with microbial membranes, leading to increased efficacy .

Anticancer Research

The indole ring system is a common feature in many natural and synthetic compounds with anticancer properties . The ability of this compound to interact with various biological targets, such as enzymes or receptors involved in cancer cell proliferation, could be explored to develop novel anticancer therapies .

Neuroprotective Effects

Indole derivatives have shown promise as neuroprotective agents . They may offer protection against neurodegenerative diseases by modulating pathways involved in neuronal survival and death. Research into this compound’s effect on neurodegenerative models could uncover new therapeutic options .

Anti-inflammatory Applications

The modulation of inflammatory pathways is another potential application. Inflammation is a fundamental biological process that, when dysregulated, contributes to many chronic diseases. The compound’s ability to influence inflammatory mediators could be beneficial in treating conditions like arthritis or asthma .

Drug Discovery and Design

With its unique structure, this compound could serve as a lead compound in drug discovery and design. Its molecular framework could be modified to enhance its pharmacological properties, leading to the development of new drugs with improved efficacy and safety profiles .

Molecular Probes

In chemical biology, such compounds can be used as molecular probes to study biological systems. They can help in understanding the interaction between small molecules and biological targets, which is essential for elucidating biological processes and disease mechanisms .

Material Science

Lastly, the compound’s structural features might be utilized in material science , particularly in the development of organic semiconductors. Its conjugated system and potential for electron delocalization could make it suitable for applications in optoelectronic devices .

properties

IUPAC Name

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c19-11-5-6-13-15(8-11)21-16(17(13)20)7-10-9-18-14-4-2-1-3-12(10)14/h1-9,18-19H/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDXGMDUEUZCMA-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one

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